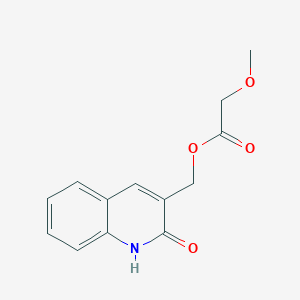

(2-hydroxy-3-quinolinyl)methyl methoxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(2-hydroxy-3-quinolinyl)methyl methoxyacetate" is part of a family of compounds related to quinoline derivatives, which are significant for their various applications in organic synthesis and pharmacology. The interest in these compounds arises from their unique structural features and chemical properties that lend themselves to various synthetic and industrial applications.

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves starting from readily available materials. For instance, Bänziger et al. (2000) describe a synthesis pathway starting from 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester for producing octahydrobenzo[g]quinolines, which share a structural relation to "(2-hydroxy-3-quinolinyl)methyl methoxyacetate" (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is typically characterized using various spectroscopic techniques. These compounds often exhibit complex ring structures and functional groups leading to diverse chemical behaviors. For instance, derivatives related to "(2-hydroxy-3-quinolinyl)methyl methoxyacetate" have been explored by Lichitsky et al. (2022), who developed a synthesis for furo[3,2-h]quinolin-3-yl derivatives and provided structural proof through NMR, IR spectroscopy, and mass spectrometry (Lichitsky, Komogortsev, & Melekhina, 2022).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their rich chemistry. For example, the quinoline moiety can participate in electrophilic substitution reactions due to the aromatic system. Chimichi et al. (2007) explored reactions of quinolinones with hydroxylamine under different conditions, highlighting the reactivity of the quinoline core (Chimichi, Boccalini, & Matteucci, 2007).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as "(2-hydroxy-3-quinolinyl)methyl methoxyacetate," include their melting points, boiling points, and solubility in various solvents. These properties are influenced by the molecular structure, particularly by the functional groups attached to the quinoline core.

Chemical Properties Analysis

The chemical properties of quinoline derivatives are dictated by their functional groups. The hydroxy and methoxy groups, for instance, can affect the acidity and basicity of the molecule. The electrophilic and nucleophilic sites on the quinoline ring lead to various chemical reactions, such as substitutions and additions, which define their reactivity pattern.

Markus Bänziger, J. Cercus, Wolfgang Stampfer, U. Sunay. Practical and Large-Scale Synthesis of rac-(3S,4aR,10aR)- 6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic Acid Methyl Ester. Organic Process Research & Development, 2000. Link to paper.

B. Lichitsky, A. Komogortsev, V. G. Melekhina. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022. Link to paper.

A. Chilin, C. Marzano, F. Baccichetti, M. Simonato, A. Guiotto. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & medicinal chemistry, 2003. Link to paper.

S. Chimichi, Marco Boccalini, Alessandra Matteucci. Unambiguous structure elucidation of the reaction products of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine via NMR spectroscopy. Tetrahedron, 2007. Link to paper.

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2-oxo-1H-quinolin-3-yl)methyl 2-methoxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-17-8-12(15)18-7-10-6-9-4-2-3-5-11(9)14-13(10)16/h2-6H,7-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZBPPDTCHZGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OCC1=CC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Oxo-1,2-dihydroquinolin-3-yl)methyl methoxyacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)

![3-bromo-N'-{[(4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5781556.png)

![5-(ethylthio)-9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5781558.png)

![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methylphenyl)hydrazone]](/img/structure/B5781586.png)

![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5781601.png)

![4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5781608.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5781609.png)

![2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781611.png)